2,4,6-Trimethoxypyridine

Description

Molecular Architecture and Stereochemical Features

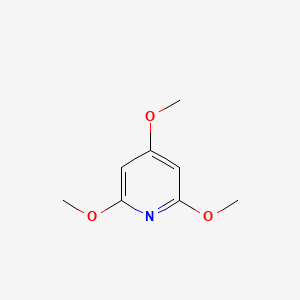

The molecular architecture of 2,4,6-trimethoxypyridine is fundamentally based on a six-membered aromatic heterocycle containing one nitrogen atom, with three methoxy functional groups positioned symmetrically around the ring. The compound's canonical Simplified Molecular Input Line Entry System representation is expressed as COc1cc(OC)nc(c1)OC, which accurately depicts the connectivity pattern and substitution arrangement. The molecular structure exhibits a planar aromatic system where the nitrogen atom occupies position 1 of the pyridine ring, while methoxy groups are strategically positioned at the 2, 4, and 6 carbon atoms.

The stereochemical analysis reveals that the methoxy substituents adopt specific orientations relative to the pyridine plane, influenced by steric interactions and electronic effects. The electron-donating nature of the methoxy groups significantly alters the electron density distribution within the aromatic system compared to unsubstituted pyridine. This substitution pattern creates a molecule with enhanced nucleophilicity at the nitrogen center and modified reactivity at the remaining carbon positions.

The three-dimensional conformational analysis indicates that the methoxy groups can adopt different rotational orientations around their respective carbon-oxygen bonds, leading to multiple low-energy conformers. The steric interactions between adjacent methoxy groups at positions 2 and 6 may influence the preferred conformational states of the molecule.

Propriétés

IUPAC Name |

2,4,6-trimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-10-6-4-7(11-2)9-8(5-6)12-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUYTITXRVKOQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457535 | |

| Record name | 2,4,6-trimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91591-88-7 | |

| Record name | 2,4,6-trimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Methylation of 2,4,6-Trihydroxypyridine

Principle:

Phenolic hydroxyl groups on pyridine can be methylated using methylating agents.

- Starting material: 2,4,6-trihydroxypyridine (pyridine-2,4,6-triol)

- Reagent: Methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2)

- Base: Potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate hydroxyl groups

- Solvent: Acetone, DMF, or DMSO

- Conditions: Room temperature to reflux, depending on reagents

- Reaction: Hydroxyl groups are converted to methoxy groups, yielding 2,4,6-trimethoxypyridine.

- Straightforward methylation of hydroxyl groups

- Can be selective and high yielding

- Requires access to 2,4,6-trihydroxypyridine, which may be less commercially available

- Methylating agents are toxic and require careful handling

Comparative Data Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution (SNAr) | 2,4,6-Trichloropyridine | Sodium methoxide, 80–150 °C, inert gas | 70–90 | Direct substitution, regioselective | Requires trichloropyridine, harsh conditions |

| Methylation of trihydroxypyridine | 2,4,6-Trihydroxypyridine | Methyl iodide or dimethyl sulfate, base | 80–95 | High yield, mild conditions | Toxic methylating agents, availability of triol |

| Multi-step synthesis | Various pyridine derivatives | Combination of above methods | Variable | Flexibility in starting materials | Longer synthesis, purification needed |

Analyse Des Réactions Chimiques

Key Reaction Pathways

-

Hantzsch’s Dihydropyridine Synthesis :

Ethyl acetoacetate, acetaldehyde, and ammonia react in a 2:1:1 ratio to form the compound. This method is analogous to standard dihydropyridine syntheses . -

Acetone-Ammonia Reaction :

Acetone or its derivatives (e.g., mesityl oxide, diacetone alcohol) react with ammonia under high-temperature conditions (300–475°C) in the presence of dehydrogenation catalysts (e.g., platinum, palladium oxides). The reaction yields a mixture containing 2,4,6-Trimethylpyridine, which is purified via distillation .

Table 1: Synthesis Methods Comparison

| Method | Reactants | Catalysts | Yield (%) | Reference |

|---|---|---|---|---|

| Hantzsch’s Synthesis | Ethyl acetoacetate, acetaldehyde, ammonia | None specified | Moderate | |

| Acetone-Ammonia | Acetone, ammonia | Platinum, palladium oxides | High |

Oxidation Reactions

-

Methyl Group Oxidation :

Potassium permanganate oxidizes the methyl groups to form collidinic acid (2,4,6-trimethylpyridinium-3-carboxylic acid). This reaction highlights the stability of the pyridine ring core . -

Hydrothermal Oxidation :

Under hydrothermal conditions, copper(II) mediates the stepwise oxidation of methyl groups to pyridinecarboxylates. The reaction proceeds through intermediate complexes, forming carboxylate groups at the 3-position of the pyridine ring .

Acid-Base Chemistry

-

Non-Nucleophilic Base :

The compound acts as a weak base, binding hydrogen halides (HX) during dehydrohalogenation reactions. This property is critical in facilitating elimination reactions without participating as a nucleophile .

Dehydrohalogenation

2,4,6-Trimethylpyridine is used to neutralize HX byproducts in elimination reactions (e.g., E2 mechanisms). Its steric bulk and weak basicity prevent side reactions, making it a preferred scavenger in halide elimination processes .

Ligand Chemistry

The compound serves as a precursor for ligand synthesis. Oxidation or functionalization of its methyl groups generates carboxylate or amide derivatives, which are used in coordination chemistry and catalysis .

Physical and Analytical Data

Applications De Recherche Scientifique

Organic Synthesis

Reagent in Chemical Reactions

2,4,6-Trimethoxypyridine is frequently utilized as a reagent in various chemical reactions. It participates in the synthesis of diverse organic compounds including trichloro(this compound)Au(III) complexes. This complex has been studied for its potential as an anticancer agent due to its ability to inhibit cell growth at low concentrations in Saccharomyces cerevisiae, a model organism for drug resistance studies .

Peptide Synthesis

The compound serves as a crucial component in solid-phase peptide synthesis. It acts as a protective group during the synthesis process, facilitating the formation of peptide bonds and improving the yield of desired products .

Medicinal Chemistry

Investigating Biological Effects

Research has indicated that this compound can affect neurotransmitter systems. A study demonstrated that this compound influences the osmiophilia of synaptic vesicles in rat pineal glands, suggesting its role in monoamine depletion rather than direct chemical blockage . This property may have implications for understanding neurochemical pathways and developing treatments for related disorders.

Anticancer Properties

The trichloro(this compound)Au(III) complex has shown promise as an anticancer agent. Animal tests indicated significant uptake in tumor cells and a high cytotoxic effect on yeast cells at low concentrations. The IC50 value was determined to be around 12 mM, highlighting its potential for further development in cancer therapies .

Material Science

Nanoporous Materials

In material science, this compound is used to functionalize nanoporous materials such as MCM-41. The functionalization enhances the properties of these materials for drug delivery systems. Studies have shown that gold complexes grafted onto these materials can effectively inhibit cell growth and demonstrate stability in biological environments .

Catalysis

The compound has been employed in catalytic processes due to its ability to stabilize transition states and facilitate reactions under mild conditions. Its role as a Lewis base allows it to participate effectively in various catalytic cycles .

Case Studies

Mécanisme D'action

The mechanism of action of 2,4,6-Trimethoxypyridine involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α, thereby exhibiting anti-inflammatory properties .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituted Pyridines with Varied Methoxy Patterns

2,3,6-Trimethoxypyridine

- Structure : Methoxy groups at 2-, 3-, and 6-positions.

- Properties : The altered substitution pattern reduces symmetry compared to 2,4,6-Trimethoxypyridine, likely affecting electronic distribution. This compound is listed in catalogs but lacks detailed reactivity data in the provided evidence .

3,5-Dichloro-2,4,6-Trimethoxypyridine

- Structure : Chlorine atoms at 3- and 5-positions alongside methoxy groups.

- This derivative is marketed for specialized synthetic applications, though its catalytic role remains unexplored in the evidence .

2,3,5-Tris-(4-methoxyphenyl)-4,6-dimethylpyridine (2b)

Pyrimidine Analogs: 2,4,6-Trimethoxypyrimidine

- Structure : Pyrimidine ring with methoxy groups at 2-, 4-, and 6-positions.

- Molecular Formula: C₇H₁₀N₂O₃ (vs. C₈H₁₁NO₃ for this compound).

- Key Differences : The pyrimidine core has two nitrogen atoms, increasing electron deficiency. This likely reduces basicity compared to pyridine derivatives, limiting its utility in Pd catalysis .

Halogenated and Bulky Derivatives

2,4,6-Tribromo-3-methoxypyridine

- Structure : Bromine substituents at 2-, 4-, and 6-positions with a methoxy group at 3-.

- No catalytic data is provided .

2,4,6-Triphenylpyridine

Catalytic Performance

- Pd-Catalyzed C–H Amination : this compound enables high-yield ortho-amination of benzamides and triflyl-protected benzylamines. Its methoxy groups likely stabilize Pd(II) intermediates via weak coordination, a feature absent in bulkier analogs like 2b .

- Ligand Efficiency: Compared to terpyridine (a tridentate ligand), this compound acts as a monodentate ligand, offering flexibility in tuning reaction conditions .

Data Tables

Table 1: Structural and Physical Properties

Table 2: Catalytic Comparison

Activité Biologique

2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

It features a sulfonamide group attached to an indole derivative, which is known to influence its biological activity. The structure can be represented as follows:

| Component | Structure |

|---|---|

| Indole Ring | Indole |

| Sulfonamide | Sulfonamide |

Antimicrobial Properties

Research indicates that derivatives of 3-phenylpropanoic acid exhibit antimicrobial activity. For instance, chlorinated derivatives have shown effectiveness against various pathogens, suggesting that modifications in the structure can enhance bioactivity . The indole moiety is often associated with antimicrobial effects, which may also apply to this compound.

Cytotoxicity

Studies have demonstrated that related compounds, such as 2-amino-3-cyano-dihydroindol-5-ones, exhibit cytotoxic properties in different biological test systems. This suggests that 2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropanoic acid may possess similar cytotoxic effects against cancer cell lines .

The mechanisms by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Compounds with sulfonamide groups often act as enzyme inhibitors, potentially affecting metabolic pathways.

- Cell Cycle Arrest : Some studies suggest that indole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Study 1: Antimicrobial Activity

A study published in Nature highlighted the effectiveness of phenylpropanoic acid derivatives against bacterial strains. The results demonstrated a significant reduction in bacterial growth when treated with these compounds, indicating their potential as antibiotic agents .

Study 2: Cytotoxic Effects

In vitro assays conducted on various cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity. The IC50 values were determined to be in the micromolar range, suggesting a promising therapeutic index for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.